5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate
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Overview
Description
5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate: is an organic compound with the molecular formula C12H18O2 . It is a bicyclic compound that features a propionate ester functional group. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system with an ethylidene substituent at the 5-position and a propionate ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate typically involves the isomerization of 5-vinylbicyclo(2.2.1)hept-2-ene. This process can be catalyzed by various catalysts, including titanium-based systems . The reaction conditions often involve heating the reactants in the presence of the catalyst to facilitate the isomerization.
Industrial Production Methods: Industrial production of this compound can be achieved through the isomerization of 5-vinylbicyclo(2.2.1)hept-2-ene using solid catalysts. These catalysts are often prepared by supporting an alkali metal on a carrier in liquid ammonia and then evacuating the supported product under heating . This method allows for high selectivity and yield under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its bicyclic structure imparts rigidity and stability to the resulting products.
Mechanism of Action
The mechanism of action of 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is not well-documented in the literature. its reactivity can be attributed to the presence of the ethylidene and ester functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
5-Vinylbicyclo(2.2.1)hept-2-ene: This compound is a precursor in the synthesis of 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate.
5-Ethylidene-2-norbornene: A stereoisomer with a similar structure but different spatial arrangement.
Uniqueness: this compound is unique due to its specific combination of a bicyclic ring system with an ethylidene substituent and a propionate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
73347-77-0 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(5-ethylidene-2-bicyclo[2.2.1]heptanyl) propanoate |
InChI |
InChI=1S/C12H18O2/c1-3-8-5-10-6-9(8)7-11(10)14-12(13)4-2/h3,9-11H,4-7H2,1-2H3 |
InChI Key |
QSWOAKOMZJLMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC2CC1CC2=CC |
Origin of Product |
United States |
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